Tert-butyl 4-methoxy-3-oxobutanoate
Overview
Description
Tert-butyl 4-methoxy-3-oxobutanoate is an organic compound with the molecular formula C9H16O4. It is a derivative of butanoic acid, featuring a tert-butyl ester group and a methoxy group attached to the carbon chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 4-methoxy-3-oxobutanoate can be synthesized through several methods. One common approach involves the esterification of 4-methoxy-3-oxobutanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the alkylation of tert-butyl acetoacetate with methanol in the presence of a base such as sodium methoxide. This reaction also requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and scalability. Catalysts such as p-toluenesulfonic acid or ion-exchange resins may be used to facilitate the esterification reaction. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-methoxy-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the keto group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using halogenating agents to form halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like phosphorus tribromide or thionyl chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halides or other substituted derivatives.
Scientific Research Applications
Tert-butyl 4-methoxy-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting metabolic disorders.
Industry: It is employed in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of tert-butyl 4-methoxy-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. In biological systems, it may undergo hydrolysis to release active metabolites that exert their effects on metabolic pathways. The ester group can be cleaved by esterases, leading to the formation of 4-methoxy-3-oxobutanoic acid, which can further participate in biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-methyl-3-oxobutanoate
- Tert-butyl 4-chloro-3-oxobutanoate
- Tert-butyl 4-ethynyl-3-oxobutanoate
Uniqueness
Tert-butyl 4-methoxy-3-oxobutanoate is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis, offering different reactivity compared to its analogs. The methoxy group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
tert-butyl 4-methoxy-3-oxobutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-9(2,3)13-8(11)5-7(10)6-12-4/h5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFQPGJUYHMGIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901265634 | |
Record name | 1,1-Dimethylethyl 4-methoxy-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901265634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74530-59-9 | |
Record name | 1,1-Dimethylethyl 4-methoxy-3-oxobutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74530-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-methoxy-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901265634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-methoxy-3-oxobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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